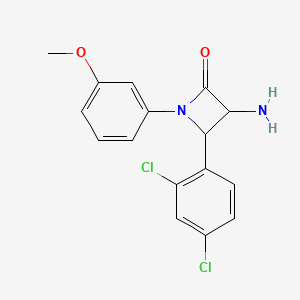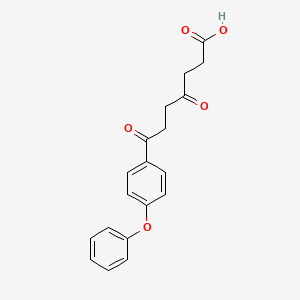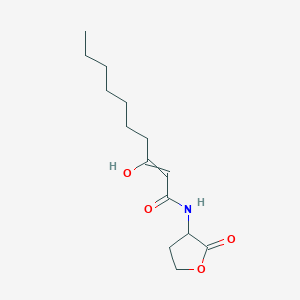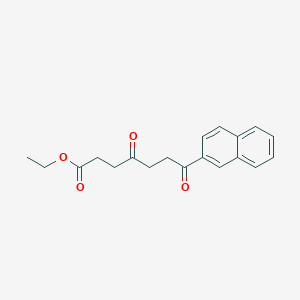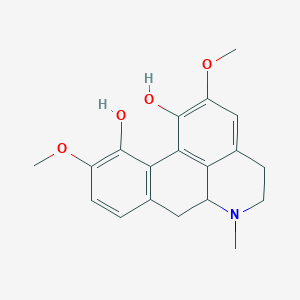
Corytuberine, pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corytuberine is an aporphine alkaloid, a class of naturally occurring chemical compounds found in various plant species. It is characterized by its unique structure, which includes hydroxy groups at positions 1 and 11, and methoxy groups at positions 2 and 10. This compound is known for its diverse pharmacological properties and has been the subject of extensive scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of corytuberine typically begins with the conversion of (S)-reticuline to corytuberine, catalyzed by corytuberine synthase (CTS). This enzyme-mediated reaction involves the intramolecular C-C phenol-coupling of (S)-reticuline .
Industrial Production Methods: Industrial production of corytuberine can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms. For instance, Saccharomyces cerevisiae has been engineered to produce benzylisoquinoline alkaloids, including corytuberine, through heterologous pathway reconstruction and metabolic engineering .
Analyse Chemischer Reaktionen
Types of Reactions: Corytuberine undergoes various chemical reactions, including:
Oxidation: Conversion of (S)-reticuline to corytuberine.
Methylation: Formation of magnoflorine from corytuberine through N-methylation.
Common Reagents and Conditions:
Oxidation: Catalyzed by corytuberine synthase (CTS).
Methylation: Catalyzed by (S)-corytuberine-N-methyltransferase (SCNMT).
Major Products:
Magnoflorine: Formed from the methylation of corytuberine.
Wissenschaftliche Forschungsanwendungen
Corytuberine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other alkaloids.
Biology: Studied for its role in plant metabolism and biosynthesis pathways.
Industry: Utilized in the production of bioactive compounds through metabolic engineering.
Wirkmechanismus
The mechanism of action of corytuberine involves its interaction with various molecular targets and pathways. It acts as a Bronsted base, capable of accepting a hydron from a donor. This property is linked to its role as a plant metabolite and its involvement in various metabolic reactions .
Vergleich Mit ähnlichen Verbindungen
Corytuberine is part of the benzylisoquinoline alkaloid family, which includes compounds such as:
Berberine: Known for its antimicrobial and anticancer properties.
Noscapine: Used as a cough suppressant and has anticancer properties.
Magnoflorine: A methylated derivative of corytuberine with similar pharmacological properties
Corytuberine is unique due to its specific structure and the enzymatic pathways involved in its biosynthesis, which distinguish it from other alkaloids in its family.
Eigenschaften
IUPAC Name |
2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFUDAOCYRYAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

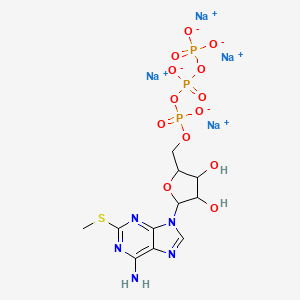
![sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B14785368.png)
![Trimethyl 5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylate](/img/structure/B14785383.png)
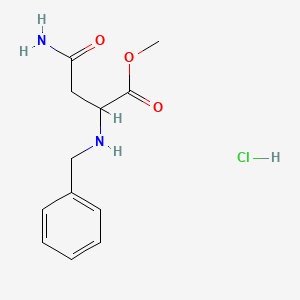

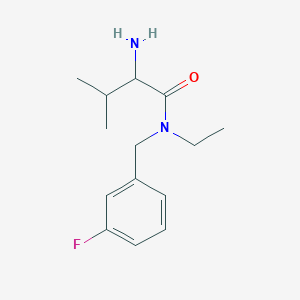

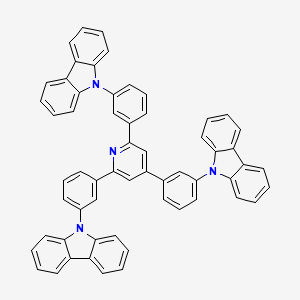
![(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B14785414.png)
